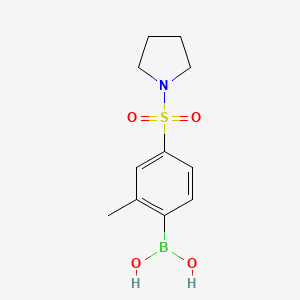

2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid

Description

Properties

IUPAC Name |

(2-methyl-4-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4S/c1-9-8-10(4-5-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSJSAOOIDIZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681594 | |

| Record name | [2-Methyl-4-(pyrrolidine-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-51-3 | |

| Record name | [2-Methyl-4-(pyrrolidine-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a robust synthetic pathway for 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, commencing from commercially available starting materials. This document includes detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to facilitate its application in a research and development setting.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence. The overall strategy involves the formation of a sulfonamide followed by a lithium-halogen exchange and subsequent borylation. The commercially available compound, 4-Bromo-3-methylbenzenesulfonyl chloride, serves as a key starting material.

The proposed synthetic pathway is as follows:

-

Sulfonamide Formation: Reaction of 4-Bromo-3-methylbenzenesulfonyl chloride with pyrrolidine to yield 1-((4-bromo-3-methylphenyl)sulfonyl)pyrrolidine.

-

Lithium-Halogen Exchange: Conversion of the aryl bromide to an aryllithium intermediate using an organolithium reagent.

-

Borylation: Trapping of the aryllithium species with a trialkyl borate followed by acidic workup to afford the final boronic acid product.

Experimental Protocols

Step 1: Synthesis of 1-((4-bromo-3-methylphenyl)sulfonyl)pyrrolidine

Reaction Scheme:

Caption: Synthesis of the sulfonamide intermediate.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 4-Bromo-3-methylbenzenesulfonyl chloride | 72256-93-0 | 269.54 | 10.0 g | 37.1 mmol |

| Pyrrolidine | 123-75-1 | 71.12 | 3.16 g (3.7 mL) | 44.5 mmol |

| Pyridine | 110-86-1 | 79.10 | 3.22 g (3.3 mL) | 40.8 mmol |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 50 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 50 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |

Procedure:

-

To a solution of 4-Bromo-3-methylbenzenesulfonyl chloride (10.0 g, 37.1 mmol) in dichloromethane (100 mL) at 0 °C under a nitrogen atmosphere, add pyridine (3.3 mL, 40.8 mmol) dropwise.

-

To this mixture, add a solution of pyrrolidine (3.7 mL, 44.5 mmol) in dichloromethane (20 mL) dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-((4-bromo-3-methylphenyl)sulfonyl)pyrrolidine as a white solid.

Expected Yield: 85-95%

Step 2 & 3: Synthesis of this compound

Reaction Scheme:

Caption: Final conversion to the target boronic acid.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 1-((4-bromo-3-methylphenyl)sulfonyl)pyrrolidine | - | 304.23 | 5.0 g | 16.4 mmol |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 7.2 mL | 18.0 mmol |

| Trimethyl borate | 121-43-7 | 103.91 | 2.2 mL | 19.7 mmol |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 80 mL | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 30 mL | - |

| Diethyl ether | 60-29-7 | 74.12 | 100 mL | - |

| Hexanes | 110-54-3 | 86.18 | - | - |

Procedure:

-

Dissolve 1-((4-bromo-3-methylphenyl)sulfonyl)pyrrolidine (5.0 g, 16.4 mmol) in anhydrous THF (80 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (7.2 mL of a 2.5 M solution in hexanes, 18.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

To the aryllithium solution, add trimethyl borate (2.2 mL, 19.7 mmol) dropwise, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (30 mL).

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Triturate the resulting solid with hexanes to afford this compound as a white to off-white solid.

Expected Yield: 60-75%

Data Presentation

Table 1: Summary of Reaction Yields and Product Characterization

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |

| 1 | 1-((4-bromo-3-methylphenyl)sulfonyl)pyrrolidine | C₁₁H₁₄BrNO₂S | 304.23 | 85-95 | White solid |

| 2/3 | This compound | C₁₁H₁₆BNO₄S | 269.13 | 60-75 | White to off-white solid |

Logical Workflow Diagram

The overall synthetic process can be visualized as a linear workflow, starting from the commercially available sulfonyl chloride and proceeding through the sulfonamide intermediate to the final boronic acid product.

Caption: Synthetic workflow for the target compound.

This comprehensive guide provides a clear and detailed pathway for the synthesis of this compound. The provided protocols and data are intended to be a valuable resource for researchers in the field of synthetic and medicinal chemistry. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

A Comprehensive Technical Guide to 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, structure, and nomenclature of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid, a compound of interest in contemporary chemical and pharmaceutical research.

Chemical Identity and Nomenclature

The compound is systematically identified by its IUPAC (International Union of Pure and Applied Chemistry) name. While the common name used in the query is "this compound," a more precise IUPAC name is (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid. This nomenclature precisely describes the molecular structure, indicating a phenylboronic acid backbone with a methyl group at the second carbon position and a pyrrolidin-1-ylsulfonyl group at the fifth position of the phenyl ring.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid |

| CAS Number | 871333-01-6[1] |

| Molecular Formula | C11H16BNO4S |

| Molecular Weight | 269.13 g/mol |

| InChI Key | IWOBOEZYVVBMGG-UHFFFAOYSA-N |

Chemical Structure

The molecular architecture of (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid consists of a central benzene ring. A boronic acid group (-B(OH)2) is attached to the first carbon of this ring. A methyl group (-CH3) is substituted at the second position, and a pyrrolidin-1-ylsulfonyl group is attached at the fifth position. The latter group comprises a five-membered pyrrolidine ring linked via its nitrogen atom to a sulfonyl group (-SO2-), which is in turn bonded to the phenyl ring.

References

Functionalized Phenylboronic Acids in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids (PBAs) and their functionalized derivatives have emerged as indispensable tools in modern organic chemistry, finding widespread applications in catalysis, materials science, and drug development. Their unique electronic properties, including their Lewis acidity and ability to form reversible covalent bonds with diols, have positioned them as versatile catalysts and catalytic partners in a myriad of organic transformations. This technical guide provides a comprehensive overview of the core catalytic applications of functionalized phenylboronic acids, with a focus on summarizing quantitative data, detailing experimental protocols, and visualizing key mechanistic pathways.

The versatility of phenylboronic acids stems from their role in cornerstone reactions like the Suzuki-Miyaura cross-coupling, which has revolutionized the synthesis of biaryl compounds, and the Chan-Lam coupling for the formation of carbon-heteroatom bonds. Beyond these well-established applications, functionalized PBAs are increasingly being employed as organocatalysts for reactions such as aldol condensations and dehydrations. The introduction of specific functional groups onto the phenyl ring allows for the fine-tuning of the catalyst's steric and electronic properties, enabling enhanced reactivity, selectivity, and even the development of chiral catalysts for asymmetric synthesis. This guide will delve into these applications, providing researchers with the foundational knowledge to leverage the power of functionalized phenylboronic acids in their own work.

Catalytic Applications of Functionalized Phenylboronic Acids

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates, catalyzed by a palladium complex. Functionalized phenylboronic acids are key substrates in this reaction, serving as the source of the aryl group. The reaction is valued for its mild conditions, high tolerance for various functional groups, and broad applicability in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Quantitative Data for Suzuki-Miyaura Cross-Coupling Reactions

| Catalyst System | Aryl Halide | Phenylboronic Acid Derivative | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd Nanoparticles/TMC | Iodobenzene | Phenylboronic acid | K2CO3 | Water | 80 | 99 | |

| Pd Nanoparticles/TMC | Bromobenzene | Phenylboronic acid | K2CO3 | Water | 80 | 95 | |

| G-COOH-Pd-10 | 1-bromo-4-fluorobenzene | Phenylboronic acid | K2CO3 | DMF/H2O (95:5) | 70-110 | Good to Excellent | |

| G-COOH-Pd-10 | 1-bromo-4-fluorobenzene | 4-vinylphenylboronic acid | K2CO3 | DMF/H2O (95:5) | 70-110 | Good to Excellent | |

| G-COOH-Pd-10 | 1-bromo-4-fluorobenzene | 4-carboxyphenylboronic acid | K2CO3 | DMF/H2O (95:5) | 70-110 | Good to Excellent | |

| G-COOH-Pd-10 | 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | K2CO3 | DMF/H2O (95:5) | 70-110 | Good to Excellent | |

| Ag-Pd Alloy Nanoparticle | 3-Indotoluene | Phenylboronic acid | K2CO3 | DMF/Water (3:1) | RT (light) | 96 (conversion) | |

| Cu (II) Salen complex@KCC-1 | Iodobenzene | Phenylboronic acid | K2CO3 | DMF | 110 | Good to Excellent |

Experimental Protocol: Suzuki-Miyaura Coupling with Pd Nanoparticles on Thiourea Modified Chitosan (TMC)

This protocol is adapted from the work of Monopoli et al. as referenced in.

-

Catalyst Preparation: Synthesize and stabilize Pd nanoparticles on thiourea modified chitosan (TMC) using ellagic acid as a green reducing agent.

-

Reaction Setup: In a reaction vessel, combine the aryl halide (0.5 mmol), phenylboronic acid (0.6 mmol), PdNPs/TMC catalyst, and base (2 mmol) in the chosen solvent (3 mL).

-

Reaction Conditions: Heat the reaction mixture at 80 °C for the specified time (e.g., 14-24 hours).

-

Workup and Isolation: After the reaction is complete, cool the mixture, and isolate the product through standard extraction and purification techniques (e.g., column chromatography).

Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.

The Dichotomy of Reactivity and Stability in Sulfonyl-Substituted Arylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylboronic acids bearing sulfonyl functionalities are pivotal reagents in modern organic synthesis, particularly in the construction of complex biaryl scaffolds integral to pharmaceutical and materials science. The potent electron-withdrawing nature of the sulfonyl group imparts unique characteristics to these molecules, significantly influencing their reactivity in cross-coupling reactions and their inherent stability. This technical guide provides an in-depth analysis of the delicate balance between the enhanced reactivity and diminished stability of sulfonyl-substituted arylboronic acids. It offers a comprehensive overview of their synthesis, reactivity in Suzuki-Miyaura coupling, and their primary decomposition pathway—protodeboronation. Detailed experimental protocols, quantitative data summaries, and visual representations of key chemical processes are presented to equip researchers with the practical knowledge required for the effective utilization of this important class of reagents.

Introduction

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the art of carbon-carbon bond formation, with the Suzuki-Miyaura reaction standing as a cornerstone of this chemical technology. Arylboronic acids, as key coupling partners, are valued for their general stability, functional group tolerance, and commercial availability. The introduction of a sulfonyl group (—SO₂R) onto the aryl ring of a boronic acid profoundly alters its electronic properties. This modification enhances the Lewis acidity of the boron center, which can lead to increased reactivity in certain coupling reactions. However, this electronic perturbation also renders the C-B bond more susceptible to cleavage, primarily through a process known as protodeboronation, posing a significant challenge to their storage and application. This guide aims to provide a detailed exploration of these competing characteristics to enable the strategic and successful use of sulfonyl-substituted arylboronic acids in research and development.

Synthesis of Sulfonyl-Substituted Arylboronic Acids

The preparation of arylboronic acids bearing sulfonyl groups typically involves the introduction of the boronic acid moiety onto a pre-functionalized arene. Common synthetic strategies include the use of organolithium or Grignard reagents, or palladium-catalyzed borylation reactions.

Synthesis via Organometallic Intermediates

A prevalent method involves the generation of an aryllithium or aryl Grignard reagent from a corresponding aryl halide, which is then quenched with a trialkyl borate ester, followed by acidic workup to yield the boronic acid. It is crucial to perform these reactions at low temperatures to avoid side reactions.

Palladium-Catalyzed Borylation

The Miyaura borylation reaction offers a milder alternative for the synthesis of arylboronic acids. This method employs a palladium catalyst to couple an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

Reactivity in Suzuki-Miyaura Cross-Coupling

The electron-withdrawing sulfonyl group generally enhances the rate of transmetalation in the Suzuki-Miyaura catalytic cycle, often leading to high yields in cross-coupling reactions.[1] However, the success of the coupling is highly dependent on the reaction conditions, including the choice of catalyst, base, and solvent.

Effect of the Sulfonyl Group on Reaction Yields

The electronic nature of substituents on the arylboronic acid plays a pivotal role in the outcome of Suzuki-Miyaura cross-coupling reactions. While electron-donating groups generally lead to higher yields, the judicious selection of reaction conditions can also enable efficient coupling with electron-deficient partners such as those containing sulfonyl groups.[1]

Table 1: Comparison of Suzuki-Miyaura Coupling Yields with Electron-Donating vs. Electron-Withdrawing Substituted Boronic Acids [1]

| Arylboronic Acid Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-OCH₃ (electron-donating) | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |

| 4-CH₃ (electron-donating) | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |

| H (neutral) | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |

| 4-CF₃ (electron-withdrawing) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 110 | 18 | 85 |

| 4-SO₂Me (electron-withdrawing) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 110 | 18 | 82 |

| 4-NO₂ (electron-withdrawing) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 110 | 24 | 75 |

Note: The data in this table is representative and compiled from various sources for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Stability and Protodeboronation

The primary stability concern for arylboronic acids, especially those with electron-withdrawing substituents like sulfonyl groups, is their susceptibility to protodeboronation.[2] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the loss of the desired reagent.[2]

Mechanism of Protodeboronation

Protodeboronation can be catalyzed by both acids and bases.[2] Under basic conditions, which are common in Suzuki-Miyaura reactions, the boronic acid is in equilibrium with its more reactive boronate form. This boronate can then undergo protonolysis.[2] For arylboronic acids with strongly electron-withdrawing groups, a mechanism involving the formation of a transient aryl anion has been proposed.[3]

Factors Influencing Protodeboronation

Several factors influence the rate of protodeboronation:

-

pH: The reaction is often fastest at high pH due to the formation of the more reactive boronate species.[4]

-

Temperature: Higher temperatures generally accelerate the rate of decomposition.[4]

-

Substituents: Electron-withdrawing groups, such as sulfonyl groups, increase the susceptibility to base-catalyzed protodeboronation.[4]

-

Solvent: The presence of water can facilitate protodeboronation.[3]

Quantitative Stability Data

The stability of an arylboronic acid can be quantified by its rate of protodeboronation. The electron-withdrawing nature of the sulfonyl group significantly lowers the pKa of the boronic acid, making it more acidic and generally more prone to base-catalyzed decomposition.

Table 2: pKa Values of Selected Phenylboronic Acids [5]

| Substituent | pKa |

| H | 8.8 ± 0.1 |

| 4-(N-allylsulfamoyl) | 7.4 ± 0.1 |

| 4-(3-butenylsulfonyl) | 7.1 ± 0.1 |

Table 3: Protodeboronation Rates of Substituted Arylboronic Acids [6]

| Arylboronic Acid Substituent | Conditions | Reaction Time (h) | Yield of Protodeboronated Product (%) |

| 4-OH (electron-donating) | Acetic Acid, 1,4-Dioxane, 100 °C | 1 | 92 |

| 4-OCH₃ (electron-donating) | Acetic Acid, 1,4-Dioxane, 100 °C | 2 | 88 |

| 4-CH₃ (electron-donating) | Acetic Acid, 1,4-Dioxane, 100 °C | 4 | 78 |

| 4-COOH (electron-withdrawing) | Acetic Acid, 1,4-Dioxane, 100 °C | 12 | 84 |

| 4-SO₂Me (electron-withdrawing) | Acetic Acid, 1,4-Dioxane, 100 °C | 18 | 75 |

| 4-NO₂ (electron-withdrawing) | Acetic Acid, 1,4-Dioxane, 100 °C | 20 | 52 |

Note: This table illustrates the general trend that electron-donating groups facilitate acid-promoted protodeboronation, while electron-withdrawing groups slow it down under these specific conditions. However, under the basic conditions of the Suzuki-Miyaura reaction, the trend is often reversed for electron-withdrawing groups.

Experimental Protocols

Synthesis of 4-(Methylsulfonyl)phenylboronic Acid

This protocol is adapted from established synthetic procedures.

Materials:

-

4-Bromophenyl methyl sulfone

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2M

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-bromophenyl methyl sulfone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 eq) to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of 2M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Suzuki-Miyaura Coupling of 4-(Methylsulfonyl)phenylboronic Acid with an Aryl Bromide[7]

This protocol provides a general procedure that may require optimization for specific substrates.

Materials:

-

4-(Methylsulfonyl)phenylboronic acid (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 eq)

-

Anhydrous 1,4-dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk tube, add 4-(methylsulfonyl)phenylboronic acid, the aryl bromide, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (typically a 10:1 to 5:1 ratio of dioxane to water).

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizing Key Processes

Suzuki-Miyaura Catalytic Cycle

Base-Catalyzed Protodeboronation Pathway

Handling and Storage

Given their propensity for decomposition, proper handling and storage of sulfonyl-substituted arylboronic acids are crucial.

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperatures are typically -20°C for long-term storage and 4°C for short-term use.

-

Handling: Minimize exposure to air and moisture. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

Arylboronic acids functionalized with sulfonyl groups are highly valuable yet challenging reagents in organic synthesis. Their enhanced reactivity in cross-coupling reactions is counterbalanced by their increased susceptibility to protodeboronation. A thorough understanding of the factors governing both their reactivity and stability is paramount for their successful application. By carefully selecting reaction conditions, employing appropriate handling and storage procedures, and being mindful of their inherent instability, researchers can effectively harness the synthetic potential of these powerful building blocks in the development of novel pharmaceuticals and advanced materials. This guide provides a foundational framework to navigate the complexities associated with sulfonyl-substituted arylboronic acids, empowering scientists to utilize them with greater confidence and success.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Discovery and Development of Novel Pyrrolidinylsulfonyl Phenylboronic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and development of a promising class of enzyme inhibitors: pyrrolidinylsulfonyl phenylboronic acid derivatives. Boronic acids are recognized for their ability to form reversible covalent bonds with the active site serine of various enzymes, making them potent inhibitors.[1][2] The incorporation of a pyrrolidinylsulfonyl phenyl moiety offers opportunities to modulate the physicochemical properties and target specificity of these compounds. This guide provides an in-depth overview of their synthesis, biological activity, and mechanism of action, with a focus on their potential as inhibitors of bacterial β-lactamases.

Introduction

The rise of antibiotic resistance is a critical global health challenge, largely driven by the production of β-lactamase enzymes by bacteria.[1][3] These enzymes hydrolyze and inactivate β-lactam antibiotics, rendering them ineffective. Class C β-lactamases, such as AmpC, are particularly problematic as they are not inhibited by clinically available β-lactamase inhibitors like clavulanate.[1] This has spurred the search for novel, non-β-lactam-based inhibitors. Phenylboronic acid derivatives have emerged as a compelling class of inhibitors that act competitively by forming a reversible tetrahedral adduct with the catalytic serine residue in the enzyme's active site.[1]

The compound 3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid serves as a key scaffold in this class of molecules.[] Its derivatives are being explored for various therapeutic applications, including cancer, diabetes, and inflammation.[] This guide will focus on the synthesis and evaluation of these derivatives as potential β-lactamase inhibitors.

Synthesis of Pyrrolidinylsulfonyl Phenylboronic Acid Derivatives

The synthesis of pyrrolidinylsulfonyl phenylboronic acid derivatives can be achieved through a multi-step process. A representative synthetic workflow is outlined below.

Diagram: Synthetic Workflow

Caption: Proposed synthetic pathway for 3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid.

Experimental Protocols

General Protocol for the Preparation of Aryl Sulfonyl Chlorides

This protocol is adapted from a general method for the synthesis of aryl sulfonyl chlorides from anilines.[5]

-

Diazotization: To a cooled (0-5 °C) solution of the starting aniline (1 equivalent) in a suitable acidic medium (e.g., aqueous HCl), a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled. Copper(I) chloride (catalytic amount) is added.

-

Reaction: The freshly prepared diazonium salt solution is added slowly to the sulfur dioxide solution. The reaction mixture is stirred at a controlled temperature until the evolution of nitrogen gas ceases.

-

Work-up: The reaction mixture is poured into ice-water, and the precipitated sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.

General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester.[6][7][8][9]

-

Reaction Setup: In a reaction vessel, the aryl halide (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., PdCl2(dppf), 0.05-0.1 equivalents), and a base (e.g., K2CO3 or CsF, 2-10 equivalents) are combined in a suitable solvent (e.g., toluene/dioxane or THF).

-

Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

-

Reaction: The mixture is heated to the desired temperature (e.g., 85 °C) and stirred for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired product.

Biological Activity and Quantitative Data

Phenylboronic acid derivatives have been extensively studied as inhibitors of AmpC β-lactamase. The inhibitory activity is typically quantified by the inhibition constant (Ki). The following table summarizes the inhibitory activity of a series of phenylboronic acid derivatives against E. coli AmpC β-lactamase. While these compounds do not contain the pyrrolidinylsulfonyl moiety, they provide a valuable reference for the potency of the phenylboronic acid pharmacophore.

| Compound | Structure | Ki (nM)[1] |

| 1 | 3-aminophenylboronic acid | 83 |

| 2 | Benzo[b]thiophene-2-boronic acid | 27[3] |

| 3 | 3-Azidomethylphenyl boronic acid | 700[2] |

Note: The data presented is for related phenylboronic acid derivatives and serves as a benchmark for the potential activity of pyrrolidinylsulfonyl phenylboronic acid derivatives.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of phenylboronic acid derivatives as β-lactamase inhibitors involves the formation of a reversible covalent bond with the catalytic serine residue (Ser64) in the active site of the enzyme.[1] This interaction mimics the tetrahedral transition state of the natural substrate hydrolysis, thereby competitively inhibiting the enzyme.

Diagram: Mechanism of AmpC β-Lactamase Inhibition

Caption: Inhibition of AmpC β-lactamase by a phenylboronic acid derivative.

Conclusion and Future Directions

Pyrrolidinylsulfonyl phenylboronic acid derivatives represent a promising class of compounds for the development of novel enzyme inhibitors. Their modular synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The data on related phenylboronic acids as AmpC β-lactamase inhibitors suggests that this scaffold is a strong starting point for the design of new antibacterial agents. Future work should focus on the synthesis and biological evaluation of a focused library of these derivatives to fully elucidate their therapeutic potential. This includes comprehensive in vitro and in vivo studies to assess their efficacy, pharmacokinetic properties, and safety profiles.

References

- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the mass spectrometry analysis of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data interpretation strategies essential for the characterization and quantification of this molecule in various research and development settings.

Introduction

This compound is a bifunctional molecule containing both a boronic acid and a sulfonamide moiety. These functional groups are prevalent in medicinal chemistry, making the analytical characterization of such compounds critical for drug discovery and development.[1] Mass spectrometry is a powerful tool for obtaining detailed molecular weight and structural information. This guide will delve into the application of mass spectrometry for the analysis of this specific compound, leveraging established knowledge of the behavior of arylboronic acids and aromatic sulfonamides under mass spectrometric conditions.

Chemical Properties: The fundamental properties of the target molecule are crucial for developing an analytical method.

| Property | Value | Reference |

| Molecular Formula | C11H16BNO4S | [2] |

| Molecular Weight | 269.13 g/mol | [2] |

| Melting Point | 126-128 °C | [2] |

| pKa | 7.56 ± 0.58 (Predicted) | [3] |

| Physical Form | Solid | [2] |

Experimental Protocols

A robust and reliable mass spectrometry analysis begins with meticulous sample preparation and the selection of appropriate instrumentation and parameters. The following protocols are recommended for the analysis of this compound.

2.1. Sample Preparation

For a typical analysis, the following steps are recommended:

-

Standard Solution Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the compound in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Perform serial dilutions from the stock solution to prepare working standards at desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

-

-

Matrix-Specific Extraction (for biological samples):

-

Solid-Phase Extraction (SPE): For cleaning up complex matrices like plasma or urine, an SPE method is advisable.[4]

-

Condition an appropriate SPE cartridge (e.g., Agilent BondElut PPL) with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analyte using a small volume of methanol or acetonitrile, potentially containing a small percentage of a weak base like aqueous ammonia to ensure the recovery of the acidic boronic acid.[4]

-

-

Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE can be performed using a suitable organic solvent.

-

Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile can be a simpler, though less clean, alternative.

-

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

Pairing liquid chromatography with mass spectrometry allows for the separation of the analyte from other components in the sample before detection.

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 - 5 µL |

2.3. Mass Spectrometry Parameters

Electrospray ionization (ESI) is a common and effective ionization technique for molecules of this type.

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Gas Temperature | 300 - 350 °C |

| Gas Flow | 8 - 12 L/min |

| Nebulizer Pressure | 35 - 50 psi |

| Scan Range (Full Scan) | m/z 50 - 500 |

| Collision Energy (for MS/MS) | Optimize for the specific instrument, typically in the range of 10-40 eV. |

Data Presentation and Interpretation

3.1. Expected Mass Spectra

In positive ion mode ESI, the protonated molecule [M+H]+ is expected to be the most abundant ion in the full scan mass spectrum.

| Ion | Calculated m/z |

| [M+H]+ | 270.09 |

| [M+Na]+ | 292.07 |

| [2M+H]+ | 539.17 |

3.2. Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]+ ion will provide structural information. The fragmentation of this compound is predicted to occur at several key points in the molecule. A significant fragmentation pathway for aromatic sulfonamides involves the neutral loss of SO2 (64 Da).[5] The pyrrolidine ring and the bond between the phenyl ring and the boronic acid group are also susceptible to fragmentation.

Predicted Major Fragment Ions in MS/MS:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 270.09 | 206.09 | SO2 | [M+H-SO2]+ |

| 270.09 | 156.05 | C4H8NSO2 | [M+H - Pyrrolidinylsulfonyl group]+ |

| 270.09 | 70.06 | C7H8BO4S | [Pyrrolidine ring fragment]+ |

Visualizations

4.1. Experimental Workflow

The overall process from sample preparation to data analysis can be visualized as a clear workflow.

4.2. Predicted Fragmentation Pathway

The predicted fragmentation of the protonated molecule can be illustrated to aid in the interpretation of the MS/MS spectrum.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using liquid chromatography coupled with tandem mass spectrometry. By employing the experimental protocols outlined in this guide, researchers can achieve reliable identification and quantification of this compound. The predicted fragmentation patterns provide a solid foundation for the interpretation of MS/MS data, facilitating structural confirmation. This technical guide serves as a valuable resource for scientists and professionals in drug development and related fields who are working with this or structurally similar molecules. Further empirical studies would be beneficial to confirm these predicted fragmentation pathways and to optimize the analytical method for specific applications.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid | 871333-01-6 [sigmaaldrich.com]

- 3. 2-METHYL-5-(PYRROLIDIN-1-YLSULFONYL)PHENYLBORONIC ACID CAS#: 871333-01-6 [m.chemicalbook.com]

- 4. hpst.cz [hpst.cz]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid, a key building block in modern medicinal chemistry. This document details its chemical properties, commercial availability, and applications in the synthesis of pharmacologically active compounds, with a particular focus on its role in the development of kinase inhibitors.

Introduction

This compound (CAS No. 1217501-51-3) is a specialized boronic acid derivative that has gained importance as a versatile reagent in organic synthesis. Its unique structure, featuring a boronic acid moiety for cross-coupling reactions, a stabilizing methyl group, and a polar pyrrolidinylsulfonyl group, makes it a valuable component in the design of novel drug candidates. The pyrrolidinylsulfonyl group can enhance solubility and provide additional hydrogen bonding interactions, which are often crucial for potent and selective biological activity.

This guide will explore the synthesis and application of this compound, with a focus on its use in Suzuki-Miyaura cross-coupling reactions for the generation of complex organic molecules, particularly in the context of kinase inhibitor development for diseases such as acute myeloid leukemia (AML).

Physicochemical Properties and Commercial Availability

A summary of the key physicochemical properties and a list of commercial suppliers for this compound are provided below.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1217501-51-3[1][2] |

| Molecular Formula | C₁₁H₁₆BNO₄S |

| Molecular Weight | 269.12 g/mol [3] |

| Appearance | Solid (predicted) |

| Purity | Typically >95% (varies by supplier) |

| Storage | Recommended storage at 2-8°C under an inert atmosphere. |

Table 2: Commercial Suppliers

| Supplier | Location | Purity/Grades Offered |

| BLDpharm | Global | Research Grade[1] |

| GlobalChemMall | China | ≥99%[2] |

| Shanghai Ruji Biotechnology | China | Research Grade |

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Experimental Protocols

Representative Synthesis of this compound

The synthesis would likely start from a suitable brominated precursor, such as 1-bromo-2-methyl-4-(pyrrolidin-1-ylsulfonyl)benzene.

Experimental Workflow: Synthesis of the Boronic Acid

Caption: A representative workflow for the synthesis of the target boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an ideal candidate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl or heteroaryl halides. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.

Representative Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane/Water (4:1 mixture)

Procedure:

-

To a reaction vial, add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Seal the vial and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A general workflow for a Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: FLT3-ITD Kinase Inhibitors

A significant application of building blocks like this compound is in the synthesis of kinase inhibitors for the treatment of cancers such as Acute Myeloid Leukemia (AML). Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, particularly internal tandem duplications (FLT3-ITD), are common in AML and lead to uncontrolled cell proliferation.[4][5][6]

While a direct example using the target boronic acid was not found, a closely related precursor, 4-(pyrrolidin-1-ylsulfonyl)aniline, has been utilized in the synthesis of potent FLT3-ITD inhibitors.[4][5][6] This suggests that this compound would be a valuable reagent for creating a variety of substituted heterocyclic cores for FLT3-ITD inhibition.

FLT3 Signaling Pathway

Binding of the FLT3 ligand to the receptor leads to dimerization and autophosphorylation, activating downstream signaling pathways that promote cell survival and proliferation. In FLT3-ITD positive AML, this signaling is constitutively active.

Caption: Simplified FLT3 signaling pathway and the point of inhibition.

Safety and Handling

Table 3: General Safety Information

| Hazard | Precaution |

| Eye Irritation | Wear safety glasses with side-shields or goggles. |

| Skin Irritation | Wear protective gloves and a lab coat. |

| Respiratory Irritation | Use in a well-ventilated area or a fume hood. Avoid breathing dust. |

| Ingestion | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |

For detailed safety information, it is crucial to obtain the SDS from the respective supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors for oncology. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their drug discovery efforts.

References

- 1. 1217501-51-3|(2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 2. globalchemmall.com [globalchemmall.com]

- 3. 2-METHYL-5-(PYRROLIDIN-1-YLSULFONYL)PHENYLBORONIC ACID | 871333-01-6 [chemicalbook.com]

- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is widely utilized in the pharmaceutical and agrochemical industries for the synthesis of complex molecules. These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid with various aryl halides. This specific boronic acid is a valuable building block in medicinal chemistry, with the pyrrolidine sulfonyl moiety appearing in various biologically active compounds. The protocols and data presented herein offer a comprehensive guide for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

Reaction Principle

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction.

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids, based on established protocols for structurally similar compounds. These conditions can serve as a starting point for optimizing the reaction with this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aryl Halide | Aryl Bromide (1.0 equiv) | Aryl Chloride (1.0 equiv) | Aryl Iodide (1.0 equiv) |

| Boronic Acid | This compound (1.2 equiv) | This compound (1.5 equiv) | This compound (1.1 equiv) |

| Catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(dppf)Cl₂·DCM (3 mol%) |

| Ligand | SPhos (4 mol%) | XPhos (3 mol%) | Not required |

| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃ (3.0 equiv) | K₂CO₃ (2.0 equiv) |

| Solvent | Toluene/H₂O (10:1) | Dioxane/H₂O (4:1) | Isopropanol/H₂O (2:1) |

| Temperature | 100 °C | 95 °C | 85 °C |

| Reaction Time | 12-18 h | 16-24 h | 8-12 h |

| Typical Yield | 75-95% | 60-85% | 80-98% |

Experimental Protocols

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol is a general starting point for the coupling of this compound with aryl bromides.

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Degassed Toluene (10 mL)

-

Degassed Water (1 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed toluene (10 mL) and degassed water (1 mL) to the flask via syringe.

-

Stir the reaction mixture vigorously and heat to 100 °C for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for rapid reaction optimization and library synthesis.

Materials:

-

Aryl halide (0.2 mmol)

-

This compound (0.3 mmol)

-

Pd(dppf)Cl₂·DCM (0.006 mmol, 3 mol%)

-

Cesium carbonate (Cs₂CO₃) (0.6 mmol)

-

Dioxane (2 mL)

-

Water (0.5 mL)

Procedure:

-

In a microwave reaction vial, combine the aryl halide (0.2 mmol), this compound (0.3 mmol), Pd(dppf)Cl₂·DCM (0.006 mmol), and Cs₂CO₃ (0.6 mmol).

-

Add dioxane (2 mL) and water (0.5 mL).

-

Seal the vial with a cap.

-

Place the vial in a microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

If necessary, purify the crude product further by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for Cross-Coupling Reactions with 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This electron-deficient boronic acid is a valuable building block for the synthesis of complex molecules in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings and can be adapted for various aryl and heteroaryl halides.

Overview and Key Considerations

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reaction of this compound with an aryl or heteroaryl halide (or triflate) typically involves a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

Key considerations for this specific boronic acid:

-

Electronic Properties: The presence of the electron-withdrawing sulfonyl group can influence the reactivity of the boronic acid. This may necessitate the use of specific catalyst systems and stronger bases to facilitate the transmetalation step in the catalytic cycle.

-

Catalyst and Ligand Selection: Buchwald-type phosphine ligands are often effective for challenging substrates. Catalysts such as Pd(dppf)Cl₂ are also commonly used and have shown success in couplings with structurally similar sulfonamide-containing molecules.

-

Base Selection: A moderately strong to strong base is generally required. Carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄) are common choices. Cesium carbonate is often effective in challenging couplings.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is frequently employed to dissolve both the organic and inorganic reaction components.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl bromide. Optimization of the reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is adapted from conditions used for a structurally related sulfonamide-containing compound and represents a robust starting point.

Materials:

-

This compound

-

Aryl or heteroaryl bromide

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and cesium carbonate (2.0-3.0 equivalents).

-

Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (2-5 mol%).

-

Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water).

-

Stir the reaction mixture vigorously and heat to 85-100 °C.

-

Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS). The reaction time can range from 4 to 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.

Materials:

-

Same as Protocol 1, with potassium carbonate (K₂CO₃) as an alternative base.

-

N,N-Dimethylacetamide (DMA) or other suitable microwave-safe solvent.

Procedure:

-

In a microwave reaction vessel, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), Pd(dppf)Cl₂ (5-10 mol%), and K₂CO₃ (2.0 equivalents).

-

Add N,N-Dimethylacetamide.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the mixture to 120-150 °C for 15-45 minutes.

-

After cooling, filter the reaction mixture and purify the filtrate by preparative HPLC or column chromatography.

Data Presentation: Summary of Reaction Conditions

The following table summarizes common conditions for Suzuki-Miyaura cross-coupling reactions that can be applied to this compound.

| Parameter | Typical Range/Options | Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂ | Catalyst choice depends on the reactivity of the coupling partners. |

| Ligand | PPh₃, dppf, Buchwald ligands (e.g., SPhos, XPhos) | Buchwald ligands are often used for challenging or electron-deficient substrates. |

| Catalyst Loading | 1-10 mol% | Higher loadings may be needed for less reactive substrates. |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, Na₂CO₃ | The choice of base is critical and can significantly impact yield. Cs₂CO₃ is often highly effective. |

| Base Equivalents | 2.0 - 3.0 equivalents | |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF, DMA | A biphasic system is common to dissolve all reactants. |

| Temperature | 80 - 120 °C (conventional heating), 120 - 150 °C (microwave) | Higher temperatures may be required, but can also lead to catalyst decomposition. |

| Reaction Time | 2 - 24 hours (conventional), 15 - 60 min (microwave) | Monitor reaction progress to determine the optimal time. |

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Application Notes and Protocols for 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid as a versatile building block in organic synthesis, with a particular focus on its application in medicinal chemistry.

Introduction

This compound is a valuable bifunctional organic building block. It incorporates a boronic acid moiety, which is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures. The presence of the methyl and pyrrolidinylsulfonyl groups on the phenyl ring can influence the electronic properties and steric hindrance of the molecule, offering opportunities for fine-tuning the characteristics of the final products. Furthermore, the pyrrolidinylsulfonyl group can enhance solubility and provide additional interaction points with biological targets, making this building block particularly attractive for drug discovery programs.

Key Applications

The primary application of this compound is in the synthesis of pharmacologically active molecules. Two prominent examples are its use in the development of κ-opioid receptor (KOR) antagonists and as a structural motif in kinase inhibitors.

Synthesis of κ-Opioid Receptor (KOR) Antagonists

Derivatives of this compound have been utilized in the synthesis of potent and selective κ-opioid receptor (KOR) antagonists. One such example is the preclinical candidate PF-04455242, which has demonstrated potential in the treatment of depression and addiction disorders. The biaryl scaffold, formed via a Suzuki-Miyaura coupling reaction, is crucial for the compound's high affinity and selectivity for the KOR.

Building Block for Kinase Inhibitors

The related structural motif, the pyrrolidin-1-ylsulfonylphenyl group, has been incorporated into inhibitors of FMS-like tyrosine kinase 3 (FLT3). Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. The sulfonylphenyl moiety can engage in important interactions within the kinase active site, contributing to the inhibitor's potency.

Data Presentation

The following table summarizes representative quantitative data for a Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid with structural similarities to the topic compound. This data is provided to give researchers an indication of typical reaction parameters and expected outcomes.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 95 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 88 |

| 4 | 4-Chlorotoluene | PdCl₂(dppf) (2) | - | K₂CO₃ (3) | DMF/H₂O (9:1) | 120 | 24 | 75 |

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equivalents)

-

Toluene (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous, degassed toluene and degassed water (typically in a 10:1 ratio) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: κ-Opioid Receptor (KOR) Signaling Pathway Antagonism.

Caption: FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway Inhibition.

Caption: General Experimental Workflow for Suzuki-Miyaura Cross-Coupling.

Application Notes and Protocols: Solubility of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid is an organoboron compound with potential applications in medicinal chemistry and drug discovery.[1][2] A thorough understanding of its solubility in common organic solvents is crucial for its effective use in synthesis, purification, formulation, and various biological assays. Boronic acids, as a class of compounds, exhibit a range of solubilities influenced by factors such as the polarity of the solvent and the presence of substituents on the phenyl ring.[3][4] They can also undergo dehydration to form cyclic anhydrides known as boroxines, which can impact solubility measurements.[3]

Expected Solubility Profile

Based on the solubility data of analogous compounds like phenylboronic acid, the expected solubility trend for this compound is as follows:

-

High Solubility: Expected in polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[4][5]

-

Moderate Solubility: Likely in chlorinated solvents like chloroform.[4][5]

-

Low to Very Low Solubility: Expected in nonpolar hydrocarbon solvents (e.g., methylcyclohexane, hexane).[4][5]

It is important to note that boronic acid esters, such as pinacol esters, generally exhibit enhanced solubility in a wider range of organic solvents compared to the parent acid.[4][5]

Quantitative Solubility Data (Analogous Compounds)

The following table summarizes experimentally determined solubility data for phenylboronic acid in several organic solvents. This data is presented to provide a general reference for the expected solubility behavior of boronic acids.

| Solvent | Temperature (°C) | Mole Fraction Solubility (x₁) |

| Chloroform | 25 | Moderate |

| 3-Pentanone | 25 | High |

| Acetone | 25 | High |

| Dipropyl ether | 25 | High |

| Methylcyclohexane | 25 | Very Low |

Note: The terms "High," "Moderate," and "Very Low" are qualitative descriptors based on published data for phenylboronic acid.[4][5] For precise quantitative values, experimental determination is necessary.

Experimental Protocols for Solubility Determination

A reliable and widely used method for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[3][4][5][6] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Dynamic Method for Solubility Determination

Principle: A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being stirred. The temperature at which the solid phase completely disappears is recorded as the solubility temperature for that specific composition.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat for controlled heating

-

Calibrated thermometer or temperature probe

-

Analytical balance

Procedure:

-

Accurately weigh a specific amount of this compound and the desired organic solvent into the glass vessel.

-

Place the vessel in the thermostat and begin stirring.

-

Heat the mixture slowly and at a constant rate.

-

Visually observe the mixture for the disappearance of the solid phase. The temperature at which the last solid particles dissolve is the solubility temperature.

-

Repeat this procedure for different compositions of the boronic acid and solvent to generate a solubility curve.

A diagram of the experimental workflow is provided below:

Caption: Workflow for the dynamic method of solubility determination.

Isothermal Shake-Flask Method

An alternative method is the isothermal shake-flask method, which is considered the "gold standard" for thermodynamic solubility determination.

Principle: An excess amount of the solid compound is agitated in the solvent at a constant temperature for an extended period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Procedure:

-

Add an excess of this compound to a vial containing a known volume of the organic solvent.

-

Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to reach equilibrium. Ensure that excess solid remains.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

-

Determine the concentration of the boronic acid in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Factors Influencing Solubility

Several factors can influence the solubility of boronic acids:

-

Solvent Polarity: Generally, the solubility of phenylboronic acids increases with the increasing relative permittivity of the solvent, with some exceptions.[5]

-

Temperature: Solubility is typically temperature-dependent.

-

Substituents: The type and position of substituents on the phenyl ring significantly impact the physicochemical properties of boronic acids, including their solubility.[3]

-

Formation of Boroxines: The equilibrium between the boronic acid and its corresponding boroxine (cyclic anhydride) in solution can affect solubility measurements.[3]

Safety and Handling

-

This compound should be handled in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store the compound in a tightly sealed container in a dry place, as boronic acids can be sensitive to moisture.[7]

By following these protocols and considering the provided information, researchers can effectively determine the solubility of this compound in various organic solvents, facilitating its use in further research and development.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 2-METHYL-5-(PYRROLIDIN-1-YLSULFONYL)PHENYLBORONIC ACID CAS#: 871333-01-6 [m.chemicalbook.com]

Application Note: A Scalable Approach to the Synthesis and Purification of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid

Introduction

2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. Its structural features, including the boronic acid moiety, make it an ideal component for Suzuki-Miyaura cross-coupling reactions, enabling the facile formation of carbon-carbon bonds. This application note outlines a robust and scalable protocol for the synthesis and purification of this important intermediate, designed to be adaptable for drug development and large-scale manufacturing environments.

Key Applications

-

Active Pharmaceutical Ingredient (API) Synthesis: A crucial intermediate for the synthesis of complex small molecules, including but not limited to, inhibitors of kinases such as FLT3-ITD, which are implicated in various cancers.[1][2]

-

Fragment-Based Drug Discovery: Utilized in the generation of compound libraries for screening against various biological targets.

-

Organic Synthesis: A versatile reagent in palladium-catalyzed cross-coupling reactions.

Experimental Protocols

I. Synthesis of this compound

This protocol is based on the lithiation of a substituted bromobenzene followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.

Materials:

-

1-Bromo-2-methyl-4-(pyrrolidin-1-ylsulfonyl)benzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (2 M)

-

Toluene

-

Hexanes

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with 1-bromo-2-methyl-4-(pyrrolidin-1-ylsulfonyl)benzene (1.0 eq) and anhydrous THF (10 vol).

-

Cooling: The reaction mixture is cooled to an internal temperature of -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the solution while maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, ensuring the internal temperature does not exceed -65 °C. The reaction mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid (10 vol) at 0 °C. The mixture is stirred vigorously for 1 hour at room temperature to ensure complete hydrolysis of the borate ester.

-

Phase Separation: The aqueous and organic layers are separated. The aqueous layer is extracted with toluene (2 x 5 vol).

-

Work-up: The combined organic layers are washed with brine (5 vol), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

II. Purification of this compound

Purification is achieved through a multi-step process involving extraction and crystallization to ensure high purity suitable for downstream applications.

Materials:

-

Crude this compound

-

Toluene

-

Hexanes

-

Sodium hydroxide solution (1 M)

-

Hydrochloric acid (2 M)

-

Activated Carbon

Procedure:

-

Aqueous Extraction: The crude product is dissolved in toluene (10 vol). The organic solution is extracted with 1 M sodium hydroxide solution (3 x 5 vol). This step selectively transfers the acidic boronic acid into the aqueous phase, leaving non-acidic impurities behind.

-

Decolorization: The combined aqueous phases are treated with activated carbon (2% w/w) and stirred for 30 minutes, followed by filtration through a pad of celite to remove colored impurities.

-

Acidification and Precipitation: The clear aqueous solution is cooled to 0-5 °C and acidified to a pH of 2-3 with 2 M hydrochloric acid. The product precipitates as a white solid.

-

Isolation: The solid is collected by filtration, washed with cold water (2 x 2 vol), and then with cold hexanes (2 x 2 vol) to remove any remaining organic impurities.

-

Drying: The purified this compound is dried under vacuum at 40 °C to a constant weight.

Data Presentation

Table 1: Synthesis Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | 1-Bromo-2-methyl-4-(pyrrolidin-1-ylsulfonyl)benzene |

| Scale | 100 g |

| Molar Equivalents (n-BuLi) | 1.1 |

| Molar Equivalents (Triisopropyl borate) | 1.2 |

| Reaction Temperature | -78 °C to Room Temperature |

| Crude Yield | ~85-95% |

| Purified Yield | 75-85% |

Table 2: Purity Analysis of this compound

| Analytical Method | Specification | Result |

| HPLC Purity | ≥ 98.0% | 99.2% |

| ¹H NMR | Conforms to structure | Conforms |